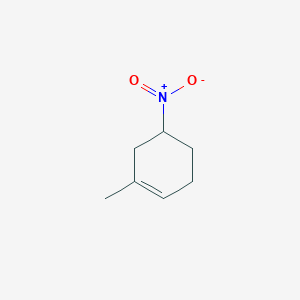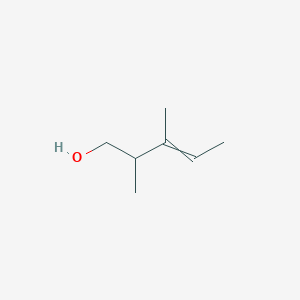![molecular formula C4H7O3PSe B14075712 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide: is a unique organophosphorus compound that features a bicyclic structure with phosphorus and selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide typically involves the reaction of a phosphorus-containing precursor with a selenium source under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus and selenium.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines.
Scientific Research Applications
Chemistry: In chemistry, 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in reactions that form complex molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. It may be used in the development of drugs that target specific molecular pathways involved in diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane: This compound is similar in structure but lacks the selenium atom.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Another related compound with a different bicyclic structure and an oxygen atom instead of selenium.
Uniqueness: 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where selenium’s properties are advantageous.
Properties
Molecular Formula |
C4H7O3PSe |
|---|---|
Molecular Weight |
213.04 g/mol |
IUPAC Name |
1-selanylidene-2,7,8-trioxa-1λ5-phosphabicyclo[3.2.1]octane |
InChI |
InChI=1S/C4H7O3PSe/c9-8-5-2-1-4(7-8)3-6-8/h4H,1-3H2 |
InChI Key |
VMQWHCJBLUTFOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COP2(=[Se])OCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)
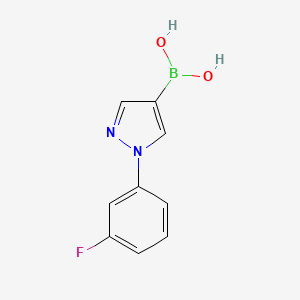
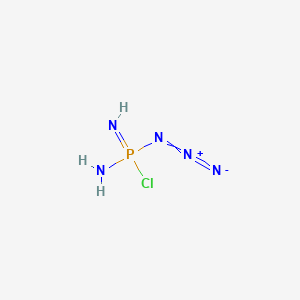
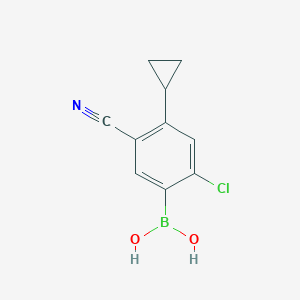


![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
